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Abstract

(-)-Vermiculine, a C2-symmetric macrodiolide natural product, has garnered significant interest
in the scientific community due to its potent antibiotic and cytotoxic activities. Its complex
architecture, featuring a 16-membered ring, has made it a challenging and attractive target for
total synthesis. This document provides a detailed overview and experimental protocols for key
total syntheses of (-)-vermiculine, offering valuable insights for researchers in organic
synthesis and drug development. We present a comparative summary of different synthetic
strategies, detailed experimental procedures for key transformations, and visualizations of the
synthetic workflows.

Introduction

(-)-Vermiculine was first isolated from the fungus Penicillium vermiculatum. Early studies
revealed its significant biological profile, including activity against Gram-positive bacteria and
certain protozoa. More recent investigations have highlighted its potent cytotoxic effects against
various cancer cell lines, suggesting its potential as a lead compound in oncology research.
The unique C2-symmetric structure of vermiculine, a 16-membered macrodiolide lactone,
presents a formidable challenge for synthetic chemists. Over the years, several research
groups have reported successful total syntheses, each employing distinct strategies and
methodologies. This application note focuses on three seminal syntheses: the first racemic
synthesis by Corey and Nicolaou (1976), a concise enantioselective synthesis by Steib and
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Breit (2019), and a flexible modular synthesis by Liu and coworkers (2021). These approaches
showcase the evolution of synthetic strategies and provide a comprehensive toolkit for the
construction of this complex natural product.

Data Presentation

The following table summarizes the key quantitative data from the three highlighted total

syntheses of vermiculine, allowing for a direct comparison of their efficiencies.

Parameter

Corey and Nicolaou
(1976)

Steib and Breit
(2019)

Liu et al. (2021)

Target Molecule

(x)-Vermiculine

(-)-Vermiculine

(-)-Vermiculine

Longest Linear

~10 steps 7 steps 14 steps
Sequence
Overall Yield Not explicitly reported ~15% ~5%

Rh-catalyzed C2-
o symmetric Convergent synthesis
Double lactonization S ] )
] dimerization followed via Yamaguchi

Key Strategy of a C2-symmetric

dihydroxy diacid

by ring-closing
metathesis and

Wacker oxidation

esterification and ring-

closing metathesis

Chirality Source

Racemic

(R)-(-)-glycidol

Asymmetric

dihydroxylation

Retrosynthetic Analysis and Workflow

The synthetic strategies for (-)-vermiculine can be visualized through their retrosynthetic

analyses. These diagrams illustrate the logical disconnection of the target molecule back to

simpler, commercially available starting materials.

Steib and Breit (2019) Synthesis Workflow

This concise synthesis utilizes a key Rh-catalyzed dimerization to establish the C2-symmetry

early in the sequence.
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Caption: Retrosynthetic analysis of the Steib and Breit synthesis.
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Liu et al. (2021) Synthesis Workflow

This modular approach allows for greater flexibility in analog synthesis through a convergent
fragment coupling strategy.
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Caption: Retrosynthetic analysis of the Liu et al. synthesis.

Experimental Protocols
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The following are detailed experimental protocols for the key steps in the total synthesis of (-)-
vermiculine as reported by Steib and Breit.

Protocol 1: Rh-catalyzed Dimerization of (R)-Hept-6-en-
1-yn-3-ol

This protocol describes the crucial C2-symmetric dimerization that forms the core of the
macrodiolide precursor.

Materials:

(R)-Hept-6-en-1-yn-3-ol

[Rh(cod)CI]2 (cod = 1,5-cyclooctadiene)

(R)-BINAP

1,2-Dichloroethane (DCE)

Argon atmosphere
Procedure:

» To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(cod)CI]2 (1.0 mol%)
and (R)-BINAP (2.2 mol%).

e Add anhydrous 1,2-dichloroethane (DCE) to dissolve the catalyst components.
 Stir the solution at room temperature for 30 minutes to form the active catalyst.

e Add a solution of (R)-Hept-6-en-1-yn-3-ol (1.0 equiv) in DCE to the catalyst mixture.
» Heat the reaction mixture to 60 °C and stir for 12 hours.

» Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.
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e Upon completion, cool the reaction to room temperature and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl
acetate gradient) to afford the C2-symmetric dialkene.

o Yield: Approximately 85%

Protocol 2: Ring-Closing Metathesis

This step constructs the 16-membered macrocyclic ring.

Materials:

C2-symmetric dialkene from Protocol 1

Grubbs' second-generation catalyst

Anhydrous dichloromethane (DCM)

Argon atmosphere
Procedure:

 In a flame-dried Schlenk flask under an argon atmosphere, dissolve the C2-symmetric
dialkene in anhydrous DCM to a concentration of 0.01 M.

o Add Grubbs' second-generation catalyst (5 mol%) to the solution.
» Heat the reaction mixture to reflux (approximately 40 °C) for 4 hours.
e Monitor the reaction by TLC.

o Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl
ether to quench the catalyst.

o Concentrate the mixture under reduced pressure.
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o Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl
acetate gradient) to yield the macrocyclic diolide precursor.

o Yield: Approximately 90%

Protocol 3: Double Wacker-type Oxidation

This final step installs the ketone functionalities to yield (-)-vermiculine.[1][2]

Materials:

Macrocyclic diolide precursor from Protocol 2

Palladium(ll) chloride (PdCI2)

Copper(l) chloride (CuCl)

Dimethylformamide (DMF)

Water

Oxygen atmosphere

Procedure:

To a round-bottom flask, add the macrocyclic diolide precursor, PdCI2 (10 mol%), and CuCl
(1.0 equiv) in a mixture of DMF and water (7:1 v/v).

 Stir the mixture vigorously under an oxygen atmosphere (balloon).
o Heat the reaction to 50 °C for 24 hours.
e Monitor the reaction by TLC.

» After completion, dilute the reaction mixture with ethyl acetate and wash with water and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.
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» Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl
acetate gradient) to afford (-)-vermiculine.

o Yield: Approximately 70%

Signaling Pathway and Biological Context

(-)-Vermiculine has been shown to possess immunosuppressive activity by impairing the
CcGAS-STING pathway. This pathway is a critical component of the innate immune system,
responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, as
well as cellular damage.
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Caption: The cGAS-STING signaling pathway and the inhibitory action of (-)-vermiculine.
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Upon binding to cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP
synthase (CGAS) is activated and catalyzes the synthesis of the second messenger 2'3'-cyclic
GMP-AMP (cGAMP). cGAMP then binds to the adaptor protein Stimulator of Interferon Genes
(STING) located on the endoplasmic reticulum. This binding event triggers a conformational
change in STING, leading to its activation and translocation to the Golgi apparatus. Activated
STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription
factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces
the expression of type | interferons and other inflammatory cytokines, mounting an innate
immune response.

Studies by Liu et al. have suggested that (-)-vermiculine and its analogs can inhibit this
pathway, potentially at the level of STING activation or downstream signaling events. This
discovery opens up new avenues for the development of novel immunosuppressive agents for
the treatment of autoimmune diseases where the cGAS-STING pathway is aberrantly
activated.

Conclusion

The total synthesis of (-)-vermiculine has been a fertile ground for the development and
application of modern synthetic methodologies. The evolution from the initial racemic synthesis
to concise and modular enantioselective routes highlights the significant progress in the field of
organic chemistry. The protocols and data presented herein provide a valuable resource for
researchers aiming to synthesize (-)-vermiculine and its analogs for further biological
evaluation. The elucidation of its role as an inhibitor of the cGAS-STING pathway underscores
the importance of natural product synthesis in discovering new therapeutic agents and probing
complex biological processes. Future work in this area will likely focus on developing even
more efficient synthetic routes and generating a wider range of analogs to establish a clear
structure-activity relationship and optimize the therapeutic potential of this fascinating natural
product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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